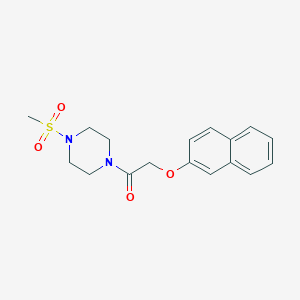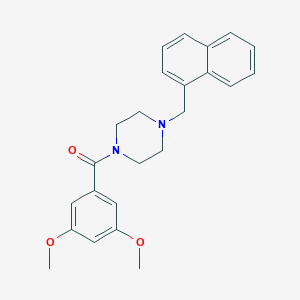
N-(2-methoxyphenyl)-3-(piperidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-3-(piperidin-1-yl)propanamide, also known as Fentanyl, is a synthetic opioid that is used for pain management. It is a highly potent drug that is 50-100 times more potent than morphine. Fentanyl is a Schedule II controlled substance and is only available by prescription. In
Mecanismo De Acción
N-(2-methoxyphenyl)-3-(piperidin-1-yl)propanamide acts on the mu-opioid receptor in the brain and spinal cord. It binds to the receptor and activates the downstream signaling pathway, which results in the inhibition of neurotransmitter release. This inhibition of neurotransmitter release leads to the analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It is a potent analgesic that is used for pain management. This compound also has sedative effects and can induce anesthesia. This compound can cause respiratory depression, which is a potentially life-threatening side effect. This compound also has cardiovascular effects, including hypotension and bradycardia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-3-(piperidin-1-yl)propanamide is a valuable tool in scientific research for studying the mechanisms of opioid action and for developing new opioid-based therapeutics. Its potency allows for precise dosing and its rapid onset of action makes it useful for studying acute effects. However, this compound is a controlled substance and requires special handling and storage. It also has a narrow therapeutic window and can cause respiratory depression, which limits its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(2-methoxyphenyl)-3-(piperidin-1-yl)propanamide. One area of research is the development of new opioid-based therapeutics that have fewer side effects than this compound. Another area of research is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, there is a need for research on the abuse potential of this compound and strategies for reducing its misuse. Finally, there is a need for research on the pharmacokinetics and pharmacodynamics of this compound in different populations, such as children and the elderly.
Conclusion:
This compound is a synthetic opioid that is used for pain management. Its potency and rapid onset of action make it a valuable tool in scientific research for studying the mechanisms of opioid action and for developing new opioid-based therapeutics. However, this compound is a controlled substance that requires special handling and storage, and can cause respiratory depression, which limits its use in certain experiments. There are a number of future directions for research on this compound, including the development of new opioid-based therapeutics and investigation of the long-term effects of this compound on the brain and behavior.
Métodos De Síntesis
N-(2-methoxyphenyl)-3-(piperidin-1-yl)propanamide is synthesized from N-phenethyl-4-piperidone. The synthesis method involves the reduction of N-phenethyl-4-piperidone with sodium borohydride to form N-phenethyl-4-piperidinol. The N-phenethyl-4-piperidinol is then reacted with 2-methoxyphenyl magnesium bromide to form N-(2-methoxyphenyl)-N-phenethyl-4-piperidinol. The final step involves the reaction of N-(2-methoxyphenyl)-N-phenethyl-4-piperidinol with propionyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-3-(piperidin-1-yl)propanamide is used in scientific research for its potent analgesic effects. It is commonly used in animal studies to induce anesthesia and for pain management. This compound is also used in human studies to investigate the effects of opioids on the brain and behavior. This compound is a valuable tool in scientific research for studying the mechanisms of opioid action and for developing new opioid-based therapeutics.
Propiedades
Fórmula molecular |
C15H22N2O2 |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-8-4-3-7-13(14)16-15(18)9-12-17-10-5-2-6-11-17/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,16,18) |
Clave InChI |
KZRMTWIQQIOALX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCCCC2 |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)

![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)

![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)



methanone](/img/structure/B249096.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)
![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)